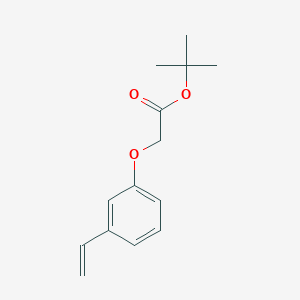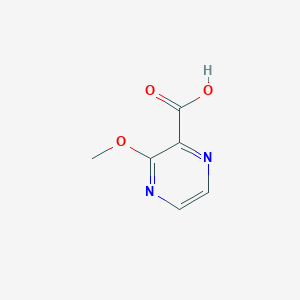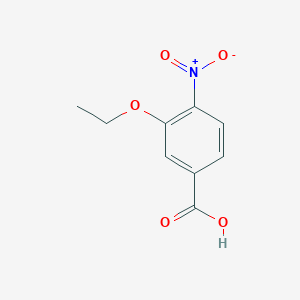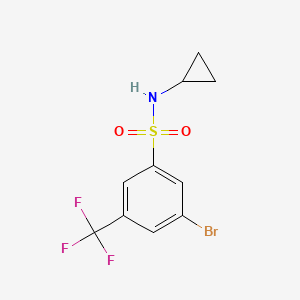![molecular formula C16H26N2O B1370987 N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine CAS No. 1094804-69-9](/img/structure/B1370987.png)
N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine
Overview
Description
N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine is a useful research compound. Its molecular formula is C16H26N2O and its molecular weight is 262.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Characterizations in New Psychoactive Substances
A study focused on new psychoactive substances (NPS) that have emerged as 'research chemicals'. Among these, various arylcyclohexylamines, similar in structure to N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine, were synthesized and characterized. These compounds, which include derivatives like 3-MeO-PCP and 3-MeO-PCE, are perceived as ketamine-like dissociatives acting predominantly via NMDA receptor antagonism. The study provided extensive analytical characterizations using techniques like gas chromatography and mass spectrometry, highlighting their relevance in forensic and legislative contexts (Wallach et al., 2016).
Metabolic Activation of N-Hydroxy Arylamines and Heterocyclic Amines
Research on N-hydroxy metabolites of carcinogenic arylamines and heterocyclic amines, which are structurally related to this compound, was conducted. This study evaluated the bioactivation of these metabolites by human liver sulfotransferases. The findings indicated significant correlations with levels of thermostable phenol sulfotransferase activity, underscoring the potential role of these enzymes in activating carcinogenic substances (Chou et al., 1995).
Serotonin and Dopamine Receptor Activity
A study synthesized and tested N,N-Dialkylated monophenolic derivatives of trans-2-phenylcyclopropylamine, related to this compound, for central 5-hydroxytryptamine (5-HT, serotonin) and dopamine receptor activity. This research is significant for understanding the pharmacological profile of similar compounds, particularly their effects on neurotransmitter systems (Arvidsson et al., 1988).
Synthesis and Characterization of Bulky Alkylaminophenol Chelates
The synthesis of bulky bis(hydroxybenzyl)-N’-(aminopyridyl)propanamines, structurally akin to this compound, was described in a study. These compounds are significant for coordination chemistry, especially for first-row transition metals. The study highlights the importance of these compounds for potential applications in responsive systems and their bioactivation potential (Olesiejuk et al., 2018).
Properties
IUPAC Name |
N-[3-[2-(aminomethyl)phenoxy]propyl]-N-methylcyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-18(15-8-3-4-9-15)11-6-12-19-16-10-5-2-7-14(16)13-17/h2,5,7,10,15H,3-4,6,8-9,11-13,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKHUSMKCLWWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC1=CC=CC=C1CN)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


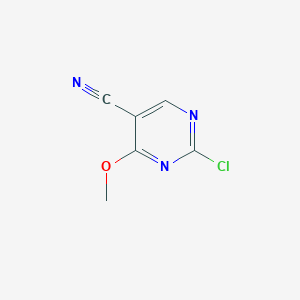
![5-propyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1370906.png)

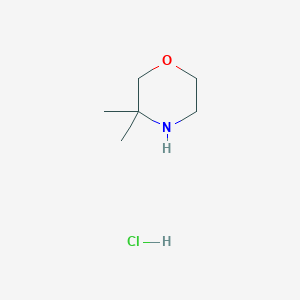

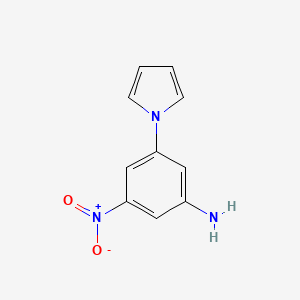
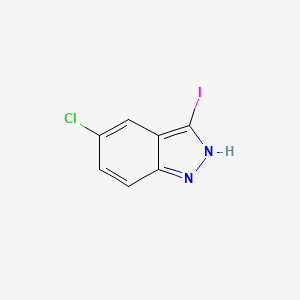

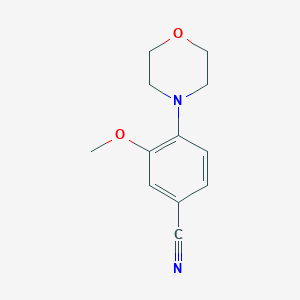
![1-(3-Bromophenyl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B1370929.png)
